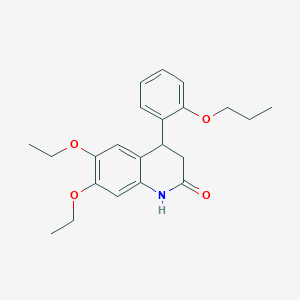![molecular formula C16H25NO2 B4819848 4-[4-(2,3-dimethylphenoxy)butyl]morpholine](/img/structure/B4819848.png)
4-[4-(2,3-dimethylphenoxy)butyl]morpholine
Vue d'ensemble
Description
4-[4-(2,3-dimethylphenoxy)butyl]morpholine, also known as DMXB, is a chemical compound that has been studied for its potential use in medicinal and scientific research. DMXB belongs to a class of compounds called nicotinic acetylcholine receptor agonists, which are known to have a variety of effects on the nervous system. In
Mécanisme D'action
4-[4-(2,3-dimethylphenoxy)butyl]morpholine acts as an agonist for nicotinic acetylcholine receptors, which are found throughout the nervous system. Activation of these receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which play important roles in cognition, memory, and motor function.
Biochemical and Physiological Effects
4-[4-(2,3-dimethylphenoxy)butyl]morpholine has been shown to improve cognitive function and memory in animal models, as well as to have neuroprotective effects. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, 4-[4-(2,3-dimethylphenoxy)butyl]morpholine has been shown to have anti-inflammatory effects, which may be beneficial in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(2,3-dimethylphenoxy)butyl]morpholine in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for targeted manipulation of the nervous system. However, 4-[4-(2,3-dimethylphenoxy)butyl]morpholine can be difficult to synthesize and purify, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 4-[4-(2,3-dimethylphenoxy)butyl]morpholine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-[4-(2,3-dimethylphenoxy)butyl]morpholine may have potential as a cognitive enhancer or as a treatment for cognitive deficits associated with aging. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-[4-(2,3-dimethylphenoxy)butyl]morpholine.
Applications De Recherche Scientifique
4-[4-(2,3-dimethylphenoxy)butyl]morpholine has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its potential as a cognitive enhancer and for its ability to improve memory and learning.
Propriétés
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-6-5-7-16(15(14)2)19-11-4-3-8-17-9-12-18-13-10-17/h5-7H,3-4,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHHNPOIXRLFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4819773.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)propanamide](/img/structure/B4819779.png)
![5-bromo-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4819787.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B4819798.png)
![3-{[(4-sec-butylphenyl)sulfonyl]amino}-4-methylbenzoic acid](/img/structure/B4819805.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4819827.png)
![N-cyclopropyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4819832.png)
![4-methyl-5-phenyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4819839.png)
![1-(4-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4819852.png)
![2-{[3-(benzyloxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4819860.png)
![4-(2-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}acetyl)phenyl benzoate](/img/structure/B4819862.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4819870.png)
